Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate
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Overview
Description
Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate is a chemical compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to a hydroxypropanoate ester
Preparation Methods
The synthesis of Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate typically involves the introduction of the difluoromethoxy group into the phenyl ring, followed by esterification and hydroxylation reactions. One common synthetic route includes:
Chemical Reactions Analysis
Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with enzymes and receptors. The hydroxy group can form hydrogen bonds with biological molecules, facilitating its binding and activity .
Comparison with Similar Compounds
Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate can be compared with other similar compounds, such as:
Roflumilast: A potent enzyme inhibitor with a difluoromethoxy group, used in the treatment of respiratory diseases.
Pantoprazole: A proton pump inhibitor with a difluoromethoxy group, used in the treatment of gastrointestinal disorders.
Difluoromethoxylated Ketones: These compounds serve as building blocks for the synthesis of nitrogen-containing heterocycles and have applications in pharmaceuticals.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and stability, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H14F2O4 |
---|---|
Molecular Weight |
260.23 g/mol |
IUPAC Name |
ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C12H14F2O4/c1-2-17-11(16)7-9(15)8-5-3-4-6-10(8)18-12(13)14/h3-6,9,12,15H,2,7H2,1H3 |
InChI Key |
VRTKVMLNVRPQOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1OC(F)F)O |
Origin of Product |
United States |
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